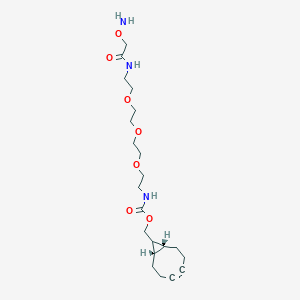

BCN-PEG3-oxyamine

Descripción

Propiedades

Fórmula molecular |

C21H35N3O7 |

|---|---|

Peso molecular |

441.5 g/mol |

Nombre IUPAC |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C21H35N3O7/c22-31-16-20(25)23-7-9-27-11-13-29-14-12-28-10-8-24-21(26)30-15-19-17-5-3-1-2-4-6-18(17)19/h17-19H,3-16,22H2,(H,23,25)(H,24,26)/t17-,18+,19? |

Clave InChI |

CJESEDMIVLMLCQ-DFNIBXOVSA-N |

SMILES isomérico |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |

SMILES canónico |

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CON)CCC#C1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the BCN-PEG3-Oxyamine Linker: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of bioconjugation is rapidly advancing, demanding highly efficient and specific molecular tools for the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and advanced imaging agents. The BCN-PEG3-oxyamine linker has emerged as a powerful heterobifunctional tool, offering two distinct and bioorthogonal reactive handles for sequential or dual conjugation strategies. This technical guide provides a comprehensive overview of the this compound linker, detailing its core mechanism of action, providing quantitative data for its reactive moieties, and outlining detailed experimental protocols for its application.

At its core, this compound is comprised of three key components: a bicyclo[6.1.0]nonyne (BCN) group, a short polyethylene (B3416737) glycol (PEG3) spacer, and an oxyamine (-ONH2) functional group. The BCN group participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction, enabling covalent linkage to azide-modified molecules. Concurrently, the oxyamine group allows for the formation of a stable oxime bond with aldehyde or ketone functionalities. The hydrophilic PEG3 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation of the resulting bioconjugate. This dual reactivity allows for the precise and controlled assembly of multifaceted molecular constructs for a wide range of applications in research and drug development.

Core Mechanism of Action

The utility of the this compound linker lies in its two orthogonal reactive ends, each with a distinct mechanism of action. This orthogonality ensures that the two conjugation reactions can be performed sequentially without cross-reactivity.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the BCN Moiety

The BCN group is a strained cyclooctyne (B158145) that reacts with azides via a [3+2] dipolar cycloaddition. This reaction is "strain-promoted" because the significant ring strain of the BCN molecule (~18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst. This makes it ideal for in vivo applications and the modification of sensitive biomolecules. The reaction is highly specific, as both the BCN and azide (B81097) groups are bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems. The product of the SPAAC reaction is a stable triazole linkage.

An In-depth Technical Guide to BCN-PEG3-oxyamine: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BCN-PEG3-oxyamine, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). We will delve into its core applications, chemical principles, and provide detailed experimental protocols.

Introduction to this compound

This compound is a versatile chemical tool used in bioconjugation, the process of linking two or more molecules, at least one of which is a biomolecule. It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups, allowing for the sequential and controlled conjugation of distinct molecular entities.

The key features of this compound are:

-

Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that readily reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry." This reaction is bioorthogonal, meaning it can proceed within a biological environment without interfering with native biochemical processes.[1][2]

-

Oxyamine (aminooxy) group: This functionality reacts specifically with aldehydes and ketones to form a stable oxime bond. This reaction is also highly chemoselective and can be performed under mild, biologically compatible conditions.

-

Polyethylene Glycol (PEG3) spacer: A three-unit PEG spacer separates the BCN and oxyamine groups. This hydrophilic spacer enhances the solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1]

These features make this compound a valuable reagent for the synthesis of complex biomolecular constructs, most notably in the field of targeted therapeutics.

Core Applications in Drug Development

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs).[3][4][5] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.

This compound facilitates the creation of site-specific ADCs.[6][7][8] Site-specific conjugation ensures a uniform drug-to-antibody ratio (DAR), leading to a homogeneous product with predictable pharmacokinetic and pharmacodynamic properties.[7][8] This is a significant advantage over traditional, non-specific conjugation methods that result in heterogeneous mixtures of ADCs.[7]

A specific application of this type of linker is in the preparation of bispecific antibody Fab conjugates.[6] For instance, Fab fragments against two different antigens can be functionalized with complementary reactive groups (e.g., one with an azide (B81097) and the other with a BCN group via a linker like this compound) and then conjugated using click chemistry.[6]

Chemical Principles and Reaction Mechanisms

The utility of this compound is rooted in two powerful and bioorthogonal chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and oxime ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group of the linker participates in a SPAAC reaction with an azide-functionalized molecule (e.g., a cytotoxic drug). The high ring strain of the cyclooctyne (B158145) in the BCN moiety allows this [3+2] cycloaddition to proceed rapidly at physiological temperatures and in aqueous buffers without the need for a cytotoxic copper catalyst.[1] This reaction forms a stable triazole linkage.

Caption: SPAAC Reaction Mechanism.

Oxime Ligation

The oxyamine group of the linker reacts with an aldehyde or ketone on a target molecule (e.g., an antibody engineered to contain a reactive carbonyl group). This condensation reaction forms a stable C=N-O oxime bond. The reaction is typically most efficient at a slightly acidic pH (around 4-6) but can also proceed at neutral pH.

Caption: Oxime Ligation Mechanism.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₅N₃O₇ | [5] |

| Molecular Weight | 441.52 g/mol | [5] |

| Purity | >98% (typical) | [9] |

| Physical Form | Colorless oil | [1] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |

| Storage | -20°C for long-term storage | [4] |

Typical Reaction Conditions for Bioconjugation

The following table provides general starting conditions for SPAAC and oxime ligation reactions. Optimal conditions may vary depending on the specific substrates and desired outcome.

| Parameter | SPAAC (BCN + Azide) | Oxime Ligation (Oxyamine + Aldehyde/Ketone) |

| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Aqueous buffers (e.g., acetate (B1210297) buffer), organic co-solvents |

| pH | 7.0 - 8.5 | 4.0 - 6.0 |

| Temperature | 4 - 37 °C | Room Temperature |

| Molar Excess of Linker | 2 - 20 fold | 10 - 50 fold |

| Reaction Time | 1 - 24 hours | 2 - 48 hours |

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of an ADC. These should be considered as starting points for optimization.

General Workflow for ADC Synthesis

Caption: ADC Synthesis Workflow.

Protocol 1: Conjugation of this compound to an Aldehyde-Modified Antibody (Oxime Ligation)

-

Preparation of Antibody:

-

Generate aldehyde groups on the antibody. This can be achieved through methods such as periodate (B1199274) oxidation of glycans or enzymatic modification.

-

Purify the aldehyde-modified antibody and buffer exchange into an appropriate reaction buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

Ligation Reaction:

-

Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

-

Add a 20-50 fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).

-

Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.

-

Protocol 2: Conjugation of an Azide-Modified Payload to the BCN-Functionalized Antibody (SPAAC)

-

Preparation of Reagents:

-

The BCN-functionalized antibody is prepared as described in Protocol 5.2.

-

Dissolve the azide-modified payload (e.g., a cytotoxic drug) in a suitable solvent like DMSO to a concentration of 10 mM.

-

-

SPAAC Reaction:

-

Add a 2-5 fold molar excess of the azide-modified payload to the BCN-functionalized antibody solution.

-

Incubate the reaction for 2-12 hours at room temperature or at 4°C for 12-24 hours. The reaction can be monitored by techniques like HPLC or mass spectrometry.

-

-

Final Purification and Characterization:

-

Purify the final ADC conjugate using SEC to remove any unreacted payload.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient synthesis of complex bioconjugates. Its two distinct reactive moieties, which participate in bioorthogonal SPAAC and oxime ligation reactions, allow for the controlled and site-specific attachment of different molecules. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the properties of the resulting conjugates. For researchers and professionals in drug development, this compound offers a robust tool for constructing next-generation antibody-drug conjugates and other targeted therapeutics with improved homogeneity and performance.

References

- 1. This compound (exo) BCN reagents BCN linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]

- 9. biocompare.com [biocompare.com]

An In-depth Technical Guide to BCN-PEG3-Oxyamine: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker BCN-PEG3-oxyamine, a valuable tool in the field of bioconjugation and drug development. We will delve into its chemical structure, physicochemical properties, and its application in forming stable bioconjugates through strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation. This document also includes detailed experimental protocols and visual diagrams to facilitate its practical application in the laboratory.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker designed for the precise and efficient covalent attachment of molecules, particularly in the construction of antibody-drug conjugates (ADCs).[1][2] Its structure consists of three key components:

-

Bicyclo[6.1.0]nonyne (BCN): A strained cyclooctyne (B158145) that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-containing molecules. This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3]

-

Oxyamine Group (-ONH₂): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond. This highly efficient and chemoselective ligation is another cornerstone of bioorthogonal chemistry.

-

Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit PEG linker enhances the hydrophilicity and aqueous solubility of the molecule and the resulting conjugate.[4][5] The PEG spacer also reduces aggregation and minimizes steric hindrance, improving the overall properties of the bioconjugate.[4][5]

The combination of these functionalities allows for a two-step sequential or one-pot bioconjugation strategy, providing researchers with significant flexibility in designing complex biomolecular architectures.

Physicochemical and Reactive Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₅N₃O₇ | [6] |

| Molecular Weight | 441.52 g/mol | [6] |

| Appearance | Colorless oil | [4] |

| Purity | >90% to >98% (vendor dependent) | [4][7] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |

| Storage Conditions | -20°C for long-term storage | [2][4] |

| BCN-Azide Reaction Rate (k₂) with Benzyl Azide | ~0.06 - 0.1 M⁻¹s⁻¹ | [6] |

Experimental Protocols

The dual functionality of this compound allows for two primary types of conjugation reactions. Below are detailed methodologies for performing both strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with the BCN Moiety

This protocol outlines a general procedure for conjugating an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

Azide-modified biomolecule in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction vessel (e.g., microcentrifuge tube)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

-

Conjugation Reaction:

-

In the reaction vessel, add the solution of the azide-modified biomolecule.

-

Add the desired molar excess of the this compound stock solution to the biomolecule solution. A 2-4 fold molar excess is a common starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize its impact on protein stability.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific reactants.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted this compound and other small molecules.

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

-

Oxime Ligation with the Oxyamine Group

This protocol provides a general method for conjugating an aldehyde or ketone-containing biomolecule with this compound.

Materials:

-

Aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7)

-

This compound

-

Anhydrous DMSO

-

Aniline (B41778) (as a catalyst, optional but recommended)

-

Reaction vessel

-

Purification system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

If using a catalyst, prepare a stock solution of aniline in an appropriate buffer.

-

-

Conjugation Reaction:

-

In the reaction vessel, combine the aldehyde or ketone-containing biomolecule with the this compound stock solution. A slight molar excess of the oxyamine linker is typically used.

-

If used, add the aniline catalyst to the reaction mixture. A final concentration of 10-100 mM aniline is often effective.

-

-

Incubation:

-

Incubate the reaction at room temperature. The reaction progress can be monitored by techniques like HPLC or mass spectrometry. Reaction times can vary from a few hours to overnight.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted linker and catalyst. Size-exclusion chromatography is a common method for this purpose.

-

-

Characterization:

-

Analyze the purified conjugate to confirm the formation of the oxime bond and to assess the purity and yield of the final product.

-

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involving this compound.

Caption: Logical relationship of this compound's dual functionality.

Caption: Sequential bioconjugation workflow using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in chemical biology and drug development. Its dual bioorthogonal functionalities, coupled with the beneficial properties of the PEG spacer, enable the precise and efficient construction of complex bioconjugates under mild, aqueous conditions. By understanding the core principles of SPAAC and oxime ligation and utilizing the detailed protocols provided, scientists can effectively harness the potential of this compound to advance their research goals.

References

- 1. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. This compound (exo) BCN reagents BCN linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to BCN-PEG3-Oxyamine Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with BCN-PEG3-oxyamine bioconjugation. This heterobifunctional linker has emerged as a powerful tool in chemical biology and drug development, enabling the precise and efficient coupling of biomolecules through two distinct and bioorthogonal reactions: strain-promoted alkyne-azide cycloaddition (SPAAC) and oxime ligation.

Core Principles

This compound is a molecule designed with two reactive functional groups at opposite ends of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure allows for a two-step sequential or one-pot orthogonal conjugation strategy.

-

Bicyclo[6.1.0]nonyne (BCN): This strained alkyne is the reactive handle for SPAAC. The high ring strain of the cyclooctyne (B158145) drives a [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage.[4] A key advantage of SPAAC is that it is a "click chemistry" reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5]

-

Oxyamine (Aminooxy): This functional group reacts with aldehydes or ketones to form a stable oxime bond.[6] This reaction, known as oxime ligation, is also bioorthogonal and can be performed in aqueous environments. The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) and its derivatives.[6][7][8][9]

-

PEG3 Spacer: The three-unit polyethylene glycol linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.[2][10]

Data Presentation

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The rate of the SPAAC reaction is a critical factor in bioconjugation experiments. The second-order rate constants for the reaction of BCN with various azides are summarized in the table below.

| Cyclooctyne | Azide (B81097) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl Azide | ~0.1 - 0.3 | [4] |

| BCN | Azido-functionalized protein | Varies depending on protein and azide accessibility | [4] |

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the steric and electronic properties of the azide.

Oxime Ligation Kinetics: The Effect of Catalysts

The kinetics of oxime ligation can be significantly accelerated by the addition of a catalyst. The following table presents a comparison of second-order rate constants for the formation of an oxime bond in the presence and absence of different catalysts at neutral pH.

| Catalyst (Concentration) | Aldehyde/Ketone | Aminooxy Compound | pH | Solvent | kobs (M⁻¹s⁻¹) | Fold Increase vs. Uncatalyzed | Reference |

| No catalyst | Benzaldehyde | Aminooxy acetyl-peptide | 7.0 | 0.3 M Na Phosphate (B84403) | 0.0075 | 1 | [7] |

| Aniline (100 mM) | Benzaldehyde | Aminooxy acetyl-peptide | 7.0 | 0.3 M Na Phosphate | 0.020 | 2.7 | [7] |

| p-Phenylenediamine (B122844) (p-PDA) (10 mM) | Glyoxylyl T3 protein | Aminooxy-PEG | 7.0 | Phosphate Buffer | 0.330 | 44 | [7][9] |

| m-Phenylenediamine (mPDA) (50 mM) | Citral | Aminooxy-dansyl | 7.3 | Phosphate Buffer | 27.0 | - | [6][8] |

| m-Phenylenediamine (mPDA) (500 mM) | Citral | Aminooxy-dansyl | 7.3 | Phosphate Buffer | >100 | - | [6] |

Note: The observed rate constant (kobs) is dependent on the specific reactants, catalyst concentration, and pH.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Two-Step Sequential Bioconjugation

This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a central scaffold (e.g., a protein) using this compound.

Step 1: Reaction of this compound with an Aldehyde or Ketone-functionalized Molecule (Molecule A)

-

Preparation of Reactants:

-

Dissolve the aldehyde or ketone-functionalized Molecule A in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).

-

Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

-

Oxime Ligation:

-

Add a 5-10 fold molar excess of this compound to the solution of Molecule A.

-

If desired, add a catalyst such as aniline or p-phenylenediamine to a final concentration of 10-100 mM to accelerate the reaction.[7][9]

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification:

-

Remove the excess this compound and catalyst using a suitable purification method, such as size-exclusion chromatography (SEC) or dialysis.

-

Step 2: Reaction of the BCN-functionalized Intermediate with an Azide-functionalized Molecule (Molecule B)

-

Preparation of Reactants:

-

Dissolve the purified BCN-functionalized intermediate from Step 1 in a suitable buffer (e.g., PBS, pH 7.4).

-

Dissolve the azide-functionalized Molecule B in a compatible solvent.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic technique (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.

-

Protocol 2: Characterization of the Final Conjugate

-

Mass Spectrometry: Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final conjugate and verify the successful coupling of both molecules.

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to assess its purity and confirm the increase in molecular weight corresponding to the addition of the conjugated molecules.

-

HPLC: Use analytical reverse-phase or size-exclusion HPLC to determine the purity of the conjugate and quantify the conjugation efficiency.

Mandatory Visualization

Caption: Workflow for a two-step bioconjugation using this compound.

Caption: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

References

- 1. biocompare.com [biocompare.com]

- 2. This compound (exo) BCN reagents BCN linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BCN-PEG3-amine (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the use of Bicyclo[6.1.0]nonyne (BCN) linkers. SPAAC has become a vital tool in bioconjugation and drug development due to its bioorthogonal nature, allowing for the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] BCN linkers, in particular, offer an optimal balance of reactivity and stability, making them highly suitable for a range of applications, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

The Core Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental mechanism of the SPAAC reaction between a BCN linker and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[1] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.

The "strain-promoted" nature of this reaction is key to its utility. The geometry of the BCN ring system, with its fused cyclopropane (B1198618) ring, introduces significant ring strain. This strain distorts the alkyne bond, lowering the activation energy of the cycloaddition reaction and allowing it to proceed rapidly at physiological temperatures without a catalyst.

Quantitative Data

The efficiency and kinetics of SPAAC reactions are critical parameters for their application in biological systems. The reaction follows second-order kinetics, and the rate is dependent on the specific structures of both the cyclooctyne (B158145) and the azide (B81097).

Reaction Kinetics

The following table summarizes representative second-order rate constants for the reaction of BCN with various azides.

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl Azide | 0.14 - 0.29 | |

| BCN | Fluoroalkyl Azide | > Benzyl Azide | |

| BCN | Tertiary Azides | Similar to primary/secondary |

Stability of BCN Linkers

The stability of the BCN linker and the resulting conjugate is crucial for in vivo applications.

| Condition | Stability Profile | Notes | Reference |

| Acidic Conditions | Potential for degradation | Can be incompatible with solid-phase oligonucleotide synthesis other than as a final terminal addition. | |

| Presence of Thiols (e.g., Glutathione) | Potential for thiol-yne side reaction | Can be mitigated by adding β-mercaptoethanol (β-ME) or blocking free thiols. | |

| Plasma | Generally stable | The resulting triazole linkage is highly stable. | |

| Reducing Agents (e.g., TCEP) | Shows some instability | Less stable than in the absence of reducing agents. |

Experimental Protocols

Detailed methodologies are essential for the successful application of SPAAC with BCN linkers. Below are protocols for a general SPAAC reaction, the synthesis of an antibody-drug conjugate, and the formation of a PROTAC.

General Protocol for SPAAC Reaction with a BCN Linker

This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN-containing molecule.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

BCN-functionalized molecule (e.g., BCN-PEG4-alkyne)

-

Anhydrous DMSO

-

Reaction vessel

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Ensure the azide-modified protein is purified and its concentration is accurately determined.

-

Prepare a stock solution of the BCN-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

-

-

Reaction Setup:

-

In a suitable reaction vessel, add the azide-modified protein solution.

-

Add the desired molar excess of the BCN-reagent stock solution to the protein solution. A 2-4 fold molar excess is a common starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize effects on protein stability.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.

-

-

Purification:

-

Once the reaction is complete, remove the excess, unreacted BCN reagent using an appropriate method such as size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Analyze the conjugate formation and purity using methods such as SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of an azide-modified antibody with a BCN-linked payload.

Materials:

-

Azide-modified antibody (e.g., Trastuzumab) in PBS, pH 7.4

-

BCN-linker-payload (e.g., BCN-PEG4-MMAE)

-

DMSO

-

Size-exclusion chromatography (SEC) system

-

Centrifugal filter device

Procedure:

-

Antibody Preparation:

-

Ensure the azide-modified antibody is at a suitable concentration (e.g., 5-10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 3-5 fold molar excess of the BCN-linker-payload stock solution (in DMSO) to the antibody solution.

-

Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle mixing.

-

-

Purification:

-

Remove the excess, unreacted BCN-linker-payload by SEC.

-

Monitor the elution at 280 nm and collect the fractions corresponding to the ADC.

-

Concentrate the purified ADC using a centrifugal filter device.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).

-

Protocol for PROTAC Synthesis

This protocol outlines a general workflow for synthesizing a PROTAC using a BCN linker.

Materials:

-

Azide-functionalized target protein ligand

-

BCN-functionalized E3 ligase ligand

-

Anhydrous DMF or DMSO

-

HPLC for purification

Procedure:

-

Ligand Functionalization:

-

Synthesize or obtain the target protein ligand with an azide group and the E3 ligase ligand with a BCN group.

-

-

SPAAC Reaction:

-

Dissolve the azide-functionalized target protein ligand (1.0 eq) and the BCN-functionalized E3 ligase ligand (1.0-1.2 eq) in a suitable anhydrous solvent like DMF or DMSO.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC molecule by preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the application of SPAAC with BCN linkers.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Simplified HER2 signaling pathway targeted by ADCs.

References

An In-depth Technical Guide to Oxime Ligation Chemistry with Oxyamine Linkers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Oxime ligation has emerged as a cornerstone of bioconjugation chemistry, prized for its high chemoselectivity, the exceptional stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions. This "click-type" reaction, involving the condensation of an oxyamine and a carbonyl (aldehyde or ketone), has become an indispensable tool for the precise, site-specific modification of complex biomolecules. Its applications are vast, ranging from the synthesis of antibody-drug conjugates (ADCs) and PET imaging agents to the creation of novel hydrogels and the surface modification of biomaterials. This technical guide provides a comprehensive overview of the core principles of oxime ligation, the pivotal role of oxyamine linkers, quantitative kinetic data, and detailed experimental protocols to empower researchers in leveraging this powerful chemistry for their advanced applications.

The Core Chemistry of Oxime Ligation

Oxime ligation is the reaction between a molecule functionalized with an aminooxy group (R¹-O-NH₂) and another bearing a carbonyl group, specifically an aldehyde (R²-CHO) or a ketone (R²-C(O)-R³), to form a stable oxime bond (R¹-O-N=CR²R³). The reaction proceeds with the formation of water as the sole byproduct.[1]

Reaction Mechanism

The formation of an oxime bond is a two-step process:

-

Nucleophilic Attack: The highly nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal ether or carbinolamine.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration to form the final, stable C=N oxime bond.[1]

The rate-determining step is typically the acid-catalyzed dehydration of the tetrahedral intermediate, which is why the reaction is often fastest under slightly acidic conditions (pH 4-5).[1][2] However, many biomolecules require physiological pH (around 7.4) for stability, necessitating the use of catalysts to achieve efficient ligation.[3]

References

BCN-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, BCN-PEG3-Oxyamine, a critical tool in modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the underlying chemical principles with clear diagrams.

Core Properties of this compound

This compound is a versatile molecule designed with two distinct reactive moieties, enabling the sequential or orthogonal linkage of two different molecules. It incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and an oxyamine group for oxime ligation. A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Chemical Formula | C₂₁H₃₅N₃O₇ | [2][3][4] |

| Molecular Weight | 441.52 g/mol | [2] |

| Exact Mass | 441.2500 u |

Mechanism of Action: Dual-Mode Ligation

The utility of this compound lies in its two orthogonal reactive handles, which allow for precise, controlled conjugation.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained alkyne that reacts spontaneously with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) without interfering with biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules. The reaction results in a stable triazole linkage.

-

Oxime Ligation: The oxyamine (-ONH₂) group reacts with molecules containing an aldehyde or ketone functional group to form a stable oxime bond. This reaction is highly chemoselective. While the reaction can proceed at acidic pH, the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate at neutral pH, making it more suitable for biological applications.

The combination of these two functionalities allows for a modular approach to constructing complex bioconjugates, such as ADCs, where an antibody is first linked to the this compound, which is then conjugated to a cytotoxic drug.

Experimental Protocols

The following are generalized protocols for utilizing this compound in a two-step conjugation process. Researchers must optimize specific parameters, such as molar ratios and incubation times, for their particular molecules of interest.

Protocol 1: SPAAC Ligation of an Azide-Modified Antibody with this compound

This protocol describes the first step of conjugation: reacting an azide-containing antibody with the BCN group of the linker.

Materials:

-

Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction vessel (e.g., microcentrifuge tube)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.

-

Reaction Setup: In a reaction vessel, add the solution of the azide-modified antibody.

-

Add this compound: Add a 2 to 4-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize its impact on protein stability.

-

Incubation: Gently mix the components. Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (e.g., 2 hours at room temperature) and should be optimized.

-

Purification: Remove the excess, unreacted this compound and obtain the purified antibody-linker conjugate using size-exclusion chromatography.

Protocol 2: Oxime Ligation of an Aldehyde-Modified Payload to the Antibody-Linker Conjugate

This protocol outlines the second step: conjugating an aldehyde-containing payload (e.g., a cytotoxic drug) to the oxyamine group of the antibody-linker conjugate.

Materials:

-

Purified antibody-(this compound) conjugate from Protocol 1

-

Aldehyde-modified payload molecule

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7)

-

Aniline catalyst stock solution (e.g., 1 M in DMSO)

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

Prepare Payload Stock Solution: Dissolve the aldehyde-modified payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Reaction Setup: In a suitable reaction vessel, add the purified antibody-linker conjugate in the reaction buffer.

-

Add Catalyst: To accelerate the reaction, add the aniline stock solution to a final concentration of 50-100 mM.

-

Add Payload: Add a 5 to 10-fold molar excess of the aldehyde-modified payload stock solution to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 2-6 hours. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, SDS-PAGE).

-

Purification: Once the reaction is complete, purify the final antibody-drug conjugate to remove excess payload and catalyst using size-exclusion chromatography or dialysis.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the logical flow of the dual conjugation process and the underlying chemical reactions.

Caption: Workflow for two-step ADC synthesis using this compound.

References

An In-Depth Technical Guide to BCN-PEG3-oxyamine for Bioconjugation

For researchers, scientists, and drug development professionals venturing into the realm of bioconjugation, the heterobifunctional linker BCN-PEG3-oxyamine offers a versatile tool for the precise and efficient labeling and modification of biomolecules. This guide provides a comprehensive overview of its core functionalities, experimental considerations, and practical applications, with a focus on enabling novice users to confidently incorporate this reagent into their workflows.

This compound is a molecule comprised of three key components: a bicyclo[6.1.0]nonyne (BCN) group, a triethylene glycol (PEG3) spacer, and an oxyamine (-ONH2) functional group. This unique architecture allows for a two-pronged approach to bioconjugation, leveraging two distinct and highly selective chemical reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and oxime ligation.

The BCN moiety, a strained cyclooctyne, is highly reactive towards azide-functionalized molecules in a catalyst-free "click chemistry" reaction.[1][2] This reaction, known as SPAAC, is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.[1] The PEG3 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance during conjugation.[3][4] The terminal oxyamine group readily reacts with aldehyde or ketone functionalities to form a stable oxime bond.[3][5]

Core Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for designing and executing successful bioconjugation experiments.

| Property | Value | Source |

| Molecular Formula | C21H35N3O7 | [6] |

| Molecular Weight | 441.52 g/mol | [6] |

| Appearance | Colorless oil | [3] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [3] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment. | [7] |

| Purity | >90% | [3] |

Reaction Kinetics and Stability

The efficiency and robustness of bioconjugation reactions are critically dependent on the reaction kinetics and the stability of the linker under various conditions. The following tables summarize available quantitative data for BCN-containing linkers.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics

The reaction between the BCN group and an azide (B81097) is a second-order reaction. The rate of this reaction is influenced by the specific azide partner and the solvent system.

| Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Source |

| BCN + Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) | [8] |

| BCN + Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) | [8] |

Stability Profile of the BCN Moiety

The stability of the BCN group is a crucial factor for experimental design, particularly when working with complex biological samples or under specific buffer conditions.

| Condition | Stability Metric (Half-life) | Key Observations | Source |

| Glutathione (GSH) | ~6 hours | BCN is significantly more stable in the presence of this common intracellular antioxidant compared to other strained alkynes like DBCO. | [9][10] |

| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | BCN shows instability in the presence of this reducing agent. | [10] |

| Acidic Conditions (e.g., 3% TCA in DCM) | Prone to degradation | The BCN moiety can be labile under acidic conditions, which may be a consideration in workflows involving acid-labile protecting groups. | [11] |

| Aqueous Buffers (e.g., PBS, pH 7.2) | Shows instability over 24 hours on a protein | While generally stable, prolonged incubation in aqueous buffers can lead to some degradation of the BCN group when conjugated to a protein. | [10] |

Experimental Protocols

Detailed methodologies for utilizing this compound in bioconjugation are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecules and experimental goals.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with this compound.

Materials:

-

Azide-modified biomolecule in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Spin desalting column or other purification system

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. A 2- to 4-fold molar excess of the BCN reagent over the azide-modified biomolecule is a good starting point.[12] The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize potential effects on protein structure.[12]

-

Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[12] For some systems, incubation times as short as 2 hours at room temperature may be sufficient.[12]

-

Purification: Remove the excess, unreacted this compound using a spin desalting column or another appropriate purification method (e.g., size-exclusion chromatography).

Protocol 2: Oxime Ligation

This protocol outlines the conjugation of an aldehyde or ketone-containing biomolecule with the oxyamine group of this compound.

Materials:

-

Aldehyde or ketone-containing biomolecule

-

This compound

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline (B41778) or p-phenylenediamine (B122844) catalyst (optional, but recommended)

-

Purification system

Procedure:

-

Prepare a stock solution of this compound: As described in the SPAAC protocol.

-

Prepare Catalyst Stock (Optional): Prepare a 100 mM stock solution of aniline or p-phenylenediamine in the reaction buffer. p-Phenylenediamine is a more efficient catalyst than aniline at neutral pH.[13][14]

-

Reaction Setup: In a microcentrifuge tube, combine the aldehyde or ketone-containing biomolecule with this compound. A molar excess of the oxyamine reagent is typically used.

-

Catalysis (Optional): If using a catalyst, add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[13]

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the conjugate to remove excess reagents.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental workflows involving this compound.

Caption: Reaction pathways of this compound.

Caption: Experimental workflow for dual labeling.

References

- 1. researchgate.net [researchgate.net]

- 2. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 3. This compound (exo) BCN reagents BCN linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. BCN-PEG3-amine (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Labeling with BCN-PEG3-Oxyamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the site-specific labeling of antibodies using the heterobifunctional linker, BCN-PEG3-oxyamine. This linker is a valuable tool in the construction of antibody-drug conjugates (ADCs) and other antibody-based bioconjugates. It features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for covalent bond formation with carbonyls (aldehydes or ketones) through oxime ligation. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1][2][][4]

Site-specific antibody modification is crucial for producing homogeneous and well-defined ADCs with a consistent drug-to-antibody ratio (DAR), which in turn leads to more predictable efficacy and safety profiles.[5] The protocol outlined below first describes methods to introduce a bio-orthogonal carbonyl group onto the antibody, followed by the conjugation of this compound via oxime ligation.

Materials and Reagents

-

Monoclonal antibody (mAb) of interest

-

This compound linker

-

Sodium periodate (B1199274) (NaIO₄)

-

Sodium acetate (B1210297) buffer (pH 4.5-5.5)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Amicon Ultra centrifugal filter units (or similar for buffer exchange and concentration)

-

UV-Vis spectrophotometer

-

LC-MS system for DAR analysis (optional)

-

Endoglycosidase (e.g., PNGase F) (optional, for enzymatic methods)

-

Galactose oxidase (optional, for enzymatic methods)

-

Formylglycine generating enzyme (FGE) and corresponding aldehyde tag sequence plasmid (for genetic engineering method)

Experimental Protocols

A critical prerequisite for labeling with this compound is the introduction of a carbonyl group (aldehyde or ketone) onto the antibody. Below are three established methods to achieve this.

Protocol 1: Site-Specific Aldehyde Generation via Mild Periodate Oxidation of Glycans

This method targets the carbohydrate moieties present on the Fc region of most IgG antibodies. Mild periodate oxidation cleaves the vicinal diols of sialic acid residues to generate aldehyde groups.

1. Antibody Preparation:

- Start with a purified antibody solution at a concentration of 1-10 mg/mL in PBS.

- Perform a buffer exchange into a sodium acetate buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

2. Periodate Oxidation:

- Chill the antibody solution on ice.

- Prepare a fresh solution of sodium periodate (NaIO₄) in the same acetate buffer.

- Add the NaIO₄ solution to the antibody solution to a final concentration of 1-2 mM.

- Incubate the reaction on ice in the dark for 30 minutes.

- Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate on ice for 10 minutes.

- Immediately purify the oxidized antibody from excess periodate and byproducts using a desalting column or buffer exchange with PBS (pH 7.4).

Protocol 2: Chemoenzymatic Approach for Aldehyde Installation

This method offers greater control over the site of modification by using enzymes to modify the antibody's glycan structures.

1. Enzymatic Glycan Modification:

- Treat the antibody with an endoglycosidase, such as PNGase F, to remove the native N-glycans, leaving a single GlcNAc residue.

- Alternatively, use a specific galactosyltransferase to add a galactose analog containing a ketone or a precursor to an aldehyde to the terminal GlcNAc.

- A common method involves using galactose oxidase to oxidize terminal galactose residues to generate an aldehyde at the C6 position.

2. Purification:

- After the enzymatic reaction, purify the modified antibody using protein A chromatography or size-exclusion chromatography to remove the enzyme and other reaction components.

Protocol 3: Genetic Engineering of an Aldehyde Tag

This advanced method provides the highest level of site-specificity by introducing a genetically encoded "aldehyde tag".

1. Antibody Engineering and Expression:

- Genetically engineer the antibody to include a short peptide sequence known as an aldehyde tag (e.g., LCTPSR). This tag contains a cysteine residue that is recognized by the co-expressed formylglycine-generating enzyme (FGE).

- FGE oxidizes the cysteine within the tag to a formylglycine residue, which contains an aldehyde group.

- Co-express the engineered antibody and FGE in a suitable mammalian or bacterial expression system.

2. Purification:

- Purify the expressed antibody containing the aldehyde tag using standard chromatography techniques (e.g., Protein A affinity chromatography).

Conjugation of this compound via Oxime Ligation

Once the antibody has been functionalized with an aldehyde group, the this compound linker can be attached.

1. Reagent Preparation:

- Dissolve the this compound linker in an organic solvent such as DMSO to prepare a stock solution (e.g., 10 mM).

- Prepare a fresh solution of aniline (catalyst) in the reaction buffer (e.g., 100 mM aniline in sodium acetate buffer, pH 4.5-5.5).

2. Oxime Ligation Reaction:

- To the aldehyde-functionalized antibody (in sodium acetate buffer, pH 4.5-5.5), add the this compound stock solution to achieve a 10-50 fold molar excess of the linker.

- Add the aniline catalyst to a final concentration of 10-20 mM.

- Incubate the reaction at room temperature or 37°C for 4-16 hours. The reaction can be monitored by LC-MS.

3. Purification of the Antibody-Linker Conjugate:

- After the reaction is complete, remove the excess linker and catalyst by size-exclusion chromatography (SEC) or repeated buffer exchange using centrifugal filters.

- The purified antibody, now equipped with a BCN handle, is ready for the subsequent click chemistry reaction with an azide-containing payload (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent).

Data Presentation

The successful conjugation and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of an ADC. While specific quantitative data for this compound is not widely published, the following table provides representative data from site-specific conjugation methods that generate aldehyde groups for subsequent ligation, which are expected to yield similar results.

| Conjugation Method | Target Site | Achievable DAR | Labeling Efficiency | Reference |

| Periodate Oxidation | Fc Glycans | 1.5 - 2.5 | Variable, dependent on oxidation conditions | [General knowledge from literature] |

| Aldehyde Tag (LC) | Light Chain | ~1.7 | ~86% | |

| Aldehyde Tag (CH1) | Heavy Chain (CH1) | ~1.8 | ~92% | |

| Aldehyde Tag (C-term) | Heavy Chain (C-terminus) | ~1.9 | ~98% |

Note: The data presented above is representative of aldehyde-based conjugation methods. The actual DAR and labeling efficiency for this compound may vary depending on the specific antibody, reaction conditions, and the method used to introduce the carbonyl group.

Visualization of Workflows and Pathways

Experimental Workflow for Antibody Labeling

Caption: Experimental workflow for labeling an antibody with this compound.

HER2 Signaling Pathway and ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a prominent application. The following diagram illustrates the HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

Caption: HER2 signaling and the mechanism of action of a HER2-targeted ADC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Site-Specific Quantitation of Drug Conjugations on Antibody-Drug Conjugates (ADCs) Using a Protease-Assisted Drug Deconjugation and Linker-like Labeling (PADDLL) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Site-Specific Protein Modification with BCN-PEG3-Oxyamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research, enabling the creation of precisely defined bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and proteins labeled with imaging agents. The use of bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, has revolutionized this field.

This document provides detailed application notes and protocols for the site-specific modification of proteins using BCN-PEG3-oxyamine. This heterobifunctional linker features a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for chemoselective ligation with aldehydes or ketones to form a stable oxime bond. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer reduces aggregation, minimizes steric hindrance, and improves the solubility of the resulting conjugate.[1][2]

The overall strategy involves two key stages:

-

Introduction of a Bioorthogonal Carbonyl Group: A unique aldehyde or ketone functionality is introduced into the target protein at a specific site.

-

Oxime Ligation: The oxyamine moiety of this compound reacts with the engineered carbonyl group on the protein to form a highly stable oxime linkage.

Data Presentation

Table 1: Quantitative Data on Oxime Ligation Efficiency and Kinetics

| Parameter | Value | Conditions | Reference |

| Aldehyde Tag Conversion Efficiency | >85% | Co-expression of the target protein with formylglycine-generating enzyme (FGE) in E. coli. | [1] |

| Second-Order Rate Constant (k) | 0.01 M⁻¹s⁻¹ (uncatalyzed) | Reaction at neutral pH. | [3] |

| Catalyzed Reaction Rate | ~2.5-fold increase with 100 mM m-phenylenediamine (B132917) (mPDA) vs. 100 mM aniline (B41778). | pH 7.0, reaction between an aldehyde-functionalized protein and an aminooxy probe. | [4] |

| Catalyzed Reaction Completion | ~90 seconds | 10 µM aldehyde-functionalized protein, 50 µM aminooxy probe, 750 mM mPDA catalyst. | |

| Equilibrium Constant (Keq) | >10⁸ M⁻¹ | General value for oxime bond formation. |

Table 2: Comparative Stability of Bioconjugation Linkages

| Linkage Type | Relative Hydrolysis Rate Constant (k_rel) | Conditions | Reference |

| Oxime | 1 | pD 7.0 | |

| Semicarbazone | 160 | pD 7.0 | |

| Acetylhydrazone | 300 | pD 7.0 | |

| Methylhydrazone | 600 | pD 7.0 | |

| Hydrazone Half-life (pH dependent) | 183 hours | pH 7.2 | |

| Hydrazone Half-life (pH dependent) | 4.4 hours | pH 5.0 |

Experimental Protocols

This section provides detailed methodologies for the site-specific modification of a protein with this compound. The protocol is divided into three main parts:

-

Site-Specific Introduction of an Aldehyde Group.

-

Oxime Ligation with this compound.

-

Purification and Characterization of the Protein Conjugate.

Protocol 1: Site-Specific Introduction of an Aldehyde Group via the Aldehyde Tag Method

This protocol describes the enzymatic conversion of a cysteine residue within a specific peptide tag (the "aldehyde tag") to a formylglycine (fGly) residue, which contains an aldehyde group.

Materials:

-

Expression vector containing the gene of interest fused with an aldehyde tag sequence (e.g., LCTPSR).

-

Expression vector for formylglycine-generating enzyme (FGE).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Standard cell culture media, antibiotics, and inducing agents (e.g., IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Mass spectrometer for verifying conversion.

Procedure:

-

Co-transformation: Co-transform the E. coli expression host with the plasmid containing the aldehyde-tagged protein of interest and the FGE-expressing plasmid.

-

Expression: Grow the co-transformed cells in appropriate media with antibiotics at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and grow for a further 16-20 hours at a reduced temperature (e.g., 18-20°C) to ensure proper protein folding and enzymatic conversion.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a high-pressure homogenizer.

-

Purification of Aldehyde-Tagged Protein: Purify the protein from the clarified lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Characterization of Conversion:

-

Confirm the identity and purity of the protein by SDS-PAGE.

-

Determine the efficiency of cysteine-to-formylglycine conversion using mass spectrometry. This can be done by analyzing the intact protein mass or by peptide mapping after tryptic digestion. The mass difference between the cysteine-containing peptide and the formylglycine-containing peptide is -3 Da (SH vs. CHO).

-

Protocol 2: Oxime Ligation with this compound

This protocol details the reaction between the aldehyde-tagged protein and this compound.

Materials:

-

Purified aldehyde-tagged protein (from Protocol 1).

-

This compound.

-

Reaction Buffer: 100 mM Phosphate buffer, pH 6.5-7.0.

-

Aniline or m-phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO or aqueous buffer).

-

Organic co-solvent (e.g., DMSO), if needed to dissolve the linker.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 50-100 mM) in DMSO or the reaction buffer.

-

Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 20-100 µM).

-

-

Ligation Reaction:

-

To the protein solution, add this compound to a final concentration that is a 10-50 molar excess over the protein.

-

To accelerate the reaction, add the aniline or mPDA catalyst to a final concentration of 10-100 mM.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS.

-

-

Reaction Quenching (Optional): To remove any unreacted aldehyde groups, a small molecule containing an aminooxy or hydrazide group can be added. To quench unreacted this compound, a small azide-containing molecule can be added.

Protocol 3: Purification and Characterization of the BCN-PEG3-Protein Conjugate

Materials:

-

Crude ligation reaction mixture (from Protocol 2).

-

Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

-

Appropriate chromatography buffers.

-

SDS-PAGE analysis system.

-

Mass spectrometer (MALDI-TOF or ESI-MS).

Procedure:

-

Purification:

-

Remove unreacted this compound and catalyst from the reaction mixture using SEC (gel filtration) or dialysis. SEC is effective at separating the much larger protein conjugate from the smaller reagents.

-

If the PEGylation alters the protein's surface charge, IEX chromatography can be used to separate the conjugated protein from the unconjugated protein.

-

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, corresponding to the mass of the attached BCN-PEG3 moiety.

-

Mass Spectrometry: Confirm the identity and homogeneity of the conjugate by mass spectrometry. ESI-MS or MALDI-TOF MS can determine the precise molecular weight of the final product, confirming the 1:1 stoichiometry of the conjugation.

-

Peptide Mapping: For detailed site-confirmation, the conjugate can be subjected to proteolytic digestion followed by LC-MS/MS analysis to identify the modified peptide fragment.

-

Visualizations

Caption: Chemical reaction for site-specific protein modification.

Caption: Experimental workflow for protein conjugation.

References

Application Notes and Protocols for BCN-PEG3-oxyamine in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a heterobifunctional, non-cleavable linker designed for the advanced synthesis of antibody-drug conjugates (ADCs).[1][2][3] This linker facilitates a highly specific, two-step conjugation strategy, enabling the precise attachment of a cytotoxic payload to a monoclonal antibody (mAb). The key features of this compound include a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for oxime ligation.[1][2] The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and reduces aggregation of the resulting ADC.

This document provides detailed application notes and experimental protocols for the use of this compound in ADC synthesis, covering the modification of the antibody and drug, the conjugation process, and the characterization of the final ADC.

Principle of the Dual-Ligation Strategy

The synthesis of an ADC using this compound involves a sequential, two-part conjugation process. This strategy allows for the separate preparation of a modified antibody and a drug-linker complex, which are then combined to form the final ADC. This modular approach provides greater control over the conjugation reaction and facilitates the purification of intermediates.

-

Antibody Modification: The antibody is first modified to introduce a carbonyl group (aldehyde or ketone). This is typically achieved through the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.

-

Drug-Linker Conjugation: In a separate reaction, the this compound linker is conjugated to an azide-modified cytotoxic drug via SPAAC.

-

Final ADC Assembly: The carbonyl-modified antibody is then reacted with the drug-BCN-PEG3-oxyamine complex through oxime ligation to form a stable ADC.

Core Reagents and Their Properties

| Reagent | Chemical Formula | Molecular Weight | Key Functional Groups | Purpose in ADC Synthesis |

| This compound | C21H35N3O7 | 441.52 g/mol | Bicyclononyne (BCN), Oxyamine | Heterobifunctional linker for ADC synthesis. |

| Azide-modified Cytotoxic Drug | Varies | Varies | Azide | Payload for conjugation to the BCN group of the linker. |

| Monoclonal Antibody (mAb) | Varies | ~150 kDa | Glycan chains in Fc region | Targeting moiety for the ADC. |

| Sodium meta-periodate (NaIO4) | NaIO4 | 213.89 g/mol | Oxidizing agent | To generate aldehyde groups on the antibody's glycans. |

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the site-specific introduction of aldehyde groups into the Fc region of a monoclonal antibody by oxidizing its carbohydrate moieties.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium meta-periodate (NaIO4) solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

Quenching solution (e.g., 1 M glycerol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

-

Oxidation: Add a calculated amount of NaIO4 solution to the antibody solution to achieve a final concentration of 5-20 mM.

-

Incubation: Incubate the reaction mixture in the dark at 25°C for 30 minutes.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

-

Purification: Purify the aldehyde-modified antibody using size-exclusion chromatography to remove excess reagents.

Protocol 2: Synthesis of the Drug-BCN-PEG3-oxyamine Conjugate

This protocol details the conjugation of an azide-modified cytotoxic drug to the this compound linker via SPAAC.

Materials:

-

Azide-modified cytotoxic drug

-

This compound

-

Reaction solvent (e.g., DMSO, DMF)

-

Purification system (e.g., reversed-phase HPLC)

Procedure:

-

Dissolution: Dissolve the azide-modified drug and this compound in the reaction solvent.

-

Reaction: Mix the two solutions, typically with a slight molar excess of the this compound (e.g., 1.2 equivalents).

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Purification: Purify the resulting drug-BCN-PEG3-oxyamine conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the product using NMR and high-resolution mass spectrometry.

Protocol 3: Final ADC Assembly via Oxime Ligation

This protocol describes the final conjugation of the drug-BCN-PEG3-oxyamine complex to the aldehyde-modified antibody.

Materials:

-

Aldehyde-modified antibody

-

Drug-BCN-PEG3-oxyamine conjugate

-

Reaction buffer (e.g., 100 mM MES, pH 5.5)

-

Aniline (B41778) (optional catalyst)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reaction Setup: Mix the aldehyde-modified antibody with a 5- to 20-fold molar excess of the drug-BCN-PEG3-oxyamine conjugate in the reaction buffer.

-

Catalyst Addition (Optional): If a catalyst is used, add aniline to a final concentration of 10-20 mM.

-

Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.

-

Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted drug-linker complex and other small molecules.

Characterization of the Final ADC

The resulting ADC should be thoroughly characterized to determine its key quality attributes.

| Parameter | Method | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Average DAR and distribution of drug-loaded species. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | High purity with minimal aggregation. |

| Molecular Weight | Mass Spectrometry (MS) | Confirmation of the expected molecular weight of the ADC. |

| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | Retained binding affinity to the target antigen. |

| In vitro Cytotoxicity | Cell-based assays | Potent and target-specific cell killing. |

Visualizations

Caption: Experimental workflow for ADC synthesis.

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Cell Surface Labeling Using BCN-PEG3-oxyamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG3-oxyamine is a versatile, heterobifunctional linker designed for two-step cell surface labeling strategies. This reagent incorporates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an oxyamine group for covalent ligation to aldehydes or ketones. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance, making it an ideal tool for bioconjugation in complex biological environments.

This two-step labeling approach offers high specificity and temporal control over the introduction of probes, such as fluorescent dyes, biotin, or therapeutic payloads, to the cell surface. The first step involves the introduction of a bioorthogonal handle (either an azide (B81097) or a carbonyl group) onto the cell surface through metabolic labeling or chemical modification. The second step involves the sequential or simultaneous reaction of this compound with the cell surface handle and a probe of interest.

Principle of the Method

The application of this compound for cell surface labeling is predicated on two highly selective and bioorthogonal reactions:

-

Oxime Ligation: The oxyamine group (-ONH₂) of the linker reacts with an aldehyde or ketone on the cell surface to form a stable oxime bond. This reaction can be catalyzed by aniline (B41778) to improve efficiency at physiological pH.[1][2][3]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The BCN group, a strained alkyne, reacts specifically with an azide-modified molecule (e.g., a fluorescent probe) to form a stable triazole linkage. This "click chemistry" reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[4][5]

This dual reactivity allows for a modular and flexible approach to cell surface engineering and analysis.

Data Presentation

The efficiency of cell surface labeling using this compound can be quantified using flow cytometry. The Mean Fluorescence Intensity (MFI) of the labeled cell population is a key metric for assessing the success of the labeling protocol. Below are representative tables summarizing expected quantitative data from such experiments.